REACTION_CXSMILES
|
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O.[N:12]#[C:13]Br>CO.[Pd].O>[NH2:12][C:13]1[O:6][C:5]2[C:4](=[C:10]([OH:11])[CH:9]=[CH:8][CH:7]=2)[N:1]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 18 h at room temperature under an atmosphere of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC=2C(N1)=C(C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |